1-(3-chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(3-Chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Coupling Reactions: The final compound is obtained by coupling the triazole and thiazole intermediates with the appropriate aryl halides under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, or immune response, depending on its specific application.
Comparison with Similar Compounds
- 1-(3-Chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- 1-(3-Chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-4-amine
- 1-(3-Chloro-4-methylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-3-amine
Uniqueness: The unique structural features of this compound, such as the specific positioning of the chloro and methyl groups, contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5S/c1-11-7-8-13(9-14(11)19)24-17(20)16(22-23-24)18-21-15(10-25-18)12-5-3-2-4-6-12/h2-10H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVJJQKQXJZFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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